N-(2-Methoxyphenyl)methanethioamide

Description

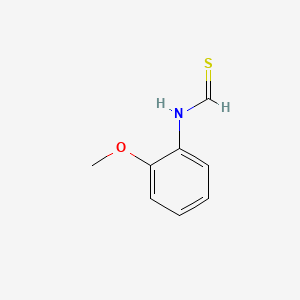

N-(2-Methoxyphenyl)methanethioamide is a thioamide derivative featuring a methoxy group at the ortho position of the phenyl ring and a thioamide (-CSNH2) functional group. Thioamides, sulfur analogs of amides, exhibit distinct electronic and steric properties due to the larger atomic radius and lower electronegativity of sulfur compared to oxygen. These properties influence solubility, hydrogen-bonding capacity, and metabolic stability, making thioamides valuable in pharmaceutical and agrochemical applications .

Synthetic routes for thioamides often involve thioacylating agents, such as thioacyl-N-phthalimides or thiobenzimidazolones, which react with amines to form thioamide bonds . Advanced methods like ynamide-mediated synthesis have also been developed, enabling efficient preparation of thiopeptides and primary thioamides under mild conditions .

Properties

CAS No. |

33768-58-0 |

|---|---|

Molecular Formula |

C8H9NOS |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)methanethioamide |

InChI |

InChI=1S/C8H9NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-6H,1H3,(H,9,11) |

InChI Key |

KCOGVIFISRYJIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Potassium hydroxide or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)methanethioamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can lead to the formation of corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(2-Methoxyphenyl)methanethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)methanethioamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy group and the thioamide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)ethanethioamide

The most direct structural analog is N-(2-Methoxyphenyl)ethanethioamide (CAS 29277-46-1), which substitutes the methyl group in the thioamide with an ethyl group (-CSNHCH2CH3). Key differences include:

However, bulkier substituents may reduce metabolic clearance rates compared to methyl derivatives .

Metabolic Comparison with N-(2-Methoxyphenyl)hydroxylamine

Key metabolic differences are summarized below:

Thioamides are less prone to redox cycling compared to hydroxylamines, which generate reactive intermediates like o-nitrosoanisole . CYP1A enzymes dominate in hydroxylamine reduction, whereas thioamide metabolism may involve broader CYP isoforms .

Role of the 2-Methoxyphenyl Substituent

The methoxy group enhances lipophilicity and influences receptor binding; in NBOMes, it contributes to high serotonin 5-HT2A receptor affinity . For thioamides, this substituent may modulate electronic effects, altering thioamide reactivity or interactions with biological targets.

Research Findings and Implications

- Synthetic Efficiency : Ynamide-mediated methods (e.g., Wang et al., 2022) enable regioselective thioamide formation, advantageous for synthesizing derivatives like this compound .

- Metabolic Stability : Thioamides likely exhibit greater metabolic stability than hydroxylamines, which undergo rapid enzymatic reduction and oxidation .

- Toxicity Considerations : Unlike NBOMes, which are highly toxic due to receptor overstimulation , thioamides are generally less toxic but require evaluation of sulfur-specific pathways (e.g., sulfoxide formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.